molecular formula C14H11N3O6 B11708565 N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide

N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide

Cat. No.: B11708565
M. Wt: 317.25 g/mol
InChI Key: FDNBTWDCFRAGEC-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C14H11N3O5 It is characterized by the presence of methoxy, nitro, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide typically involves the nitration of 4-methoxyaniline followed by acylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-23-11-6-7-12(13(8-11)17(21)22)15-14(18)9-2-4-10(5-3-9)16(19)20/h2-8H,1H3,(H,15,18)

InChI Key

FDNBTWDCFRAGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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